molecular formula C15H19IO3 B1327874 Ethyl 7-(3-iodophenyl)-7-oxoheptanoate CAS No. 898777-33-8

Ethyl 7-(3-iodophenyl)-7-oxoheptanoate

Cat. No. B1327874
M. Wt: 374.21 g/mol
InChI Key: GLLALNJEZNPEMR-UHFFFAOYSA-N
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Description

Ethyl 7-(3-iodophenyl)-7-oxoheptanoate is an organic compound belonging to the class of compounds known as carboxylic acid esters. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. Ethyl 7-(3-iodophenyl)-7-oxoheptanoate has been used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals and as an analytical reagent. In

Scientific Research Applications

Antiproliferative Activity

Ethyl 7-(3-iodophenyl)-7-oxoheptanoate has been explored in the field of antiproliferative activity. A derivative of this compound demonstrated moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating its potential in cancer research (Nurieva et al., 2015).

Molecular Structure Analysis

Research has been conducted on the molecular structure of compounds related to Ethyl 7-(3-iodophenyl)-7-oxoheptanoate. Studies include the analysis of dihedral angles and intermolecular interactions in crystal structures, which are essential for understanding the chemical and physical properties of such compounds (Choi et al., 2010).

Carbohydrate Chemistry

The compound has applications in carbohydrate chemistry, particularly as a protecting group for carbohydrate thioglycoside donors. This application is crucial for the selective formation and fragmentation of various glycosides, demonstrating the compound's versatility in synthetic organic chemistry (Crich & Bowers, 2006).

Synthesis of Pharmaceutical Intermediates

Ethyl 7-(3-iodophenyl)-7-oxoheptanoate is used in the synthesis of pharmaceutical intermediates. For instance, its derivatives have been used in the synthesis of cilastatin, a renal dehydropeptidase inhibitor (Xin-zhi, 2006).

Chemical Transformation Studies

The compound plays a role in studies of chemical transformations, such as the transformation of cyclohexane derivatives into δ-oxo acid esters in acidic mediums. This transformation is significant in understanding reaction mechanisms and synthesizing various organic compounds (Lozanova & Veselovsky, 2005).

properties

IUPAC Name

ethyl 7-(3-iodophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLALNJEZNPEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645714
Record name Ethyl 7-(3-iodophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3-iodophenyl)-7-oxoheptanoate

CAS RN

898777-33-8
Record name Ethyl 7-(3-iodophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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